molecular formula C9H17NO6 B604946 2-Amino-1,3-bis(carboxylethoxy)propane CAS No. 1020112-73-5

2-Amino-1,3-bis(carboxylethoxy)propane

Cat. No. B604946
M. Wt: 235.24
InChI Key: HWQYUSUCQZDSSK-UHFFFAOYSA-N
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Description

2-Amino-1,3-bis(carboxylethoxy)propane is a chemical reagent containing an amino group with two terminal carboxylic acids . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Synthesis Analysis

2-Amino-1,3-bis(carboxylethoxy)propane is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular formula of 2-Amino-1,3-bis(carboxylethoxy)propane is C9H17NO6 . Its molecular weight is 235.23 .


Chemical Reactions Analysis

The amino group in 2-Amino-1,3-bis(carboxylethoxy)propane is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .


Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-1,3-bis(carboxylethoxy)propane is 235.23, and its molecular formula is C9H17NO6 .

Scientific Research Applications

Hexahydropyrimidines Preparation

A study explored the preparation of hexahydropyrimidines with potential antifungal, antibiotic, and antiviral activity, involving compounds related to 1,3-bis(carboxylethoxy)propane (Billman & Dorman, 1962).

Polyimide Development

Research focused on synthesizing polyimides using diamines like 1,2-bis(4-aminophenoxy)propane for potential applications in various solvents, highlighting a direction in material science (Tjugito & Feld, 1989).

Solid-Phase Combinatorial Chemistry

A study detailed the synthesis of pentaerythrityltetramine precursors, involving compounds akin to 1,3-bis(carboxylethoxy)propane, for use in solid-phase combinatorial chemistry, demonstrating applications in peptide synthesis (Virta, Leppänen, & Lönnberg, 2004).

Structural Investigation of Metal Complexes

The structural properties of metal complexes synthesized from compounds related to 1,3-bis(carboxylethoxy)propane were studied, contributing to inorganic chemistry and metal-organic synthesis (Deveci & Irez, 1995).

Poly(amido-amine) Research

A study on poly(amido-amine)s, involving similar structural units to 1,3-bis(carboxylethoxy)propane, explored their physicochemical and biological properties, relevant to biomedical applications (Ferruti et al., 2000).

Vibrational Spectra Analysis

Research was conducted on the molecular structure and vibrational spectra of 2,2-bis(aminoethoxy)propane, offering insights into the theoretical and experimental approaches in molecular chemistry (Alver, 2016).

properties

IUPAC Name

3-[2-amino-3-(2-carboxyethoxy)propoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO6/c10-7(5-15-3-1-8(11)12)6-16-4-2-9(13)14/h7H,1-6,10H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQYUSUCQZDSSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(COCCC(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,3-bis(carboxylethoxy)propane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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